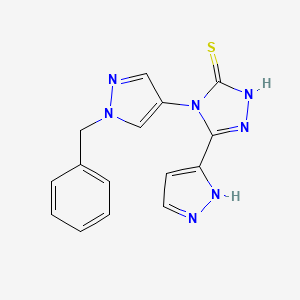![molecular formula C11H12F2N4O2S2 B14928895 ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate](/img/structure/B14928895.png)
ethyl (3E)-3-{2-[4-cyano-3-(methylsulfanyl)-1,2-thiazol-5-yl]hydrazinylidene}-4,4-difluorobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE: is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a combination of functional groups, including cyano, methylsulfanyl, and isothiazolyl, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the isothiazole ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyano and methylsulfanyl groups: These functional groups are introduced through nucleophilic substitution reactions.
Hydrazone formation: The hydrazone moiety is formed by reacting the intermediate with hydrazine derivatives.
Esterification: The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyano or methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE involves interactions with specific molecular targets. The cyano and isothiazolyl groups can interact with enzymes or receptors, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ETHYL CYANO((4-NITROPHENYL)HYDRAZONO)ACETATE
- ETHYL CYANO((4-METHYL-3-NITROPHENYL)HYDRAZONO)ACETATE
Uniqueness
ETHYL 3-{(E)-2-[4-CYANO-3-(METHYLSULFANYL)-5-ISOTHIAZOLYL]HYDRAZONO}-4,4-DIFLUOROBUTANOATE is unique due to the presence of both cyano and methylsulfanyl groups on the isothiazole ring, combined with the difluorobutanoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C11H12F2N4O2S2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
ethyl (3E)-3-[(4-cyano-3-methylsulfanyl-1,2-thiazol-5-yl)hydrazinylidene]-4,4-difluorobutanoate |
InChI |
InChI=1S/C11H12F2N4O2S2/c1-3-19-8(18)4-7(9(12)13)15-16-10-6(5-14)11(20-2)17-21-10/h9,16H,3-4H2,1-2H3/b15-7+ |
InChI-Schlüssel |
OIOAAMNZVAQGMM-VIZOYTHASA-N |
Isomerische SMILES |
CCOC(=O)C/C(=N\NC1=C(C(=NS1)SC)C#N)/C(F)F |
Kanonische SMILES |
CCOC(=O)CC(=NNC1=C(C(=NS1)SC)C#N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(1-ethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928825.png)
![(2E)-3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-1-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B14928832.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B14928836.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14928847.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N-[(4-methylbenzyl)oxy]furan-2-carboxamide](/img/structure/B14928853.png)
![N-tert-butyl-4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B14928854.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B14928862.png)
![6-bromo-N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928869.png)
![N-(3-methoxypropyl)-2-{[3-(1,1,2,2-tetrafluoroethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B14928886.png)
![Ethyl 4-carbamoyl-3-methyl-5-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}thiophene-2-carboxylate](/img/structure/B14928902.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(ethylsulfonyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B14928909.png)
![(E)-3-(1-ethylpyrazol-4-yl)-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B14928918.png)


